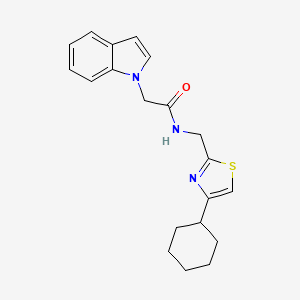

N-((4-cyclohexylthiazol-2-yl)methyl)-2-(1H-indol-1-yl)acetamide

Description

N-((4-Cyclohexylthiazol-2-yl)methyl)-2-(1H-indol-1-yl)acetamide is a synthetic indole-acetamide derivative characterized by a thiazole ring substituted with a cyclohexyl group at the 4-position. The thiazole moiety is linked to the acetamide nitrogen via a methylene bridge, while the indole core is directly attached to the carbonyl group. This structural design combines the pharmacophoric features of indole (a privileged scaffold in medicinal chemistry) with a thiazole ring, which is known for its role in modulating lipophilicity and binding affinity in drug design .

Properties

IUPAC Name |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-indol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c24-19(13-23-11-10-16-8-4-5-9-18(16)23)21-12-20-22-17(14-25-20)15-6-2-1-3-7-15/h4-5,8-11,14-15H,1-3,6-7,12-13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKGHDAPPHIOFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)CNC(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-cyclohexylthiazol-2-yl)methyl)-2-(1H-indol-1-yl)acetamide is a synthetic compound that integrates the structural features of thiazole and indole, two moieties known for their diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, synthesis methods, and potential applications.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 300.41 g/mol. The presence of the thiazole ring is crucial as it contributes to the compound's pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-cyclohexylthiazole with 2-(1H-indol-1-yl)acetamide under specific conditions that promote the formation of the desired amide bond. The reaction is often facilitated by coupling agents or catalysts to enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds containing indole and thiazole rings exhibit significant antimicrobial properties. In a study assessing various derivatives, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The compound's potential as an anticancer agent has been explored in vitro against various cancer cell lines. Preliminary results suggest that it induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values obtained in these studies indicate a promising therapeutic index for further development .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 10 |

| A549 (lung cancer) | 12 |

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival, particularly those associated with cancer cell metabolism. Additionally, the thiazole moiety may interact with specific receptors involved in inflammatory pathways, suggesting potential anti-inflammatory effects .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings. For instance, derivatives of indole-thiazole hybrids have shown promise in preclinical trials for treating bacterial infections resistant to conventional therapies .

Scientific Research Applications

Biological Activities

N-((4-cyclohexylthiazol-2-yl)methyl)-2-(1H-indol-1-yl)acetamide exhibits a range of biological activities that make it a candidate for further research and development.

Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that it exerts cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancers. The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth and metastasis.

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

Neuroprotective Effects

The compound has been evaluated for neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neuroinflammation and oxidative stress suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

EZH2 Inhibition

This compound is known to inhibit the enhancer of zeste homolog 2 (EZH2), a key enzyme involved in histone methylation and gene silencing. This inhibition can lead to the reactivation of tumor suppressor genes and has implications for cancer therapy.

Modulation of Signaling Pathways

The compound affects several signaling pathways, including those related to apoptosis and cell cycle regulation. By modulating these pathways, it can induce programmed cell death in cancer cells while preserving normal cells.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

Anticancer Efficacy Study

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at low concentrations, indicating its potential as a chemotherapeutic agent .

Antimicrobial Evaluation

In another study focused on antimicrobial activity, this compound was tested against a panel of bacterial strains. The compound demonstrated strong inhibitory effects, particularly against resistant strains, suggesting its utility as an antibiotic .

Data Summary Table

| Application | Biological Activity | Mechanism of Action |

|---|---|---|

| Anticancer | Cytotoxicity | EZH2 inhibition |

| Antimicrobial | Bacterial inhibition | Membrane disruption |

| Neuroprotective | Anti-inflammatory | Modulation of oxidative stress |

Comparison with Similar Compounds

Anticancer Activity :

- Compounds like 10j–10m () exhibit anticancer activity via Bcl-2/Mcl-1 inhibition, with IC50 values influenced by substituents. For example, 10j (chloro/fluorophenyl) and 10m (pyridinyl) show moderate activity, likely due to electron-withdrawing groups enhancing target binding . The cyclohexylthiazole group in the target compound may confer distinct binding kinetics or solubility.

Antioxidant Activity :

- Hydroxyimino-substituted derivatives (e.g., 3a, 3j) demonstrate potent antioxidant activity in FRAP and DPPH assays, with EC50 values close to ascorbic acid (standard). Halogen substituents (e.g., Cl, Br) at the phenyl ring enhance radical scavenging, as seen in 3j (FRAP: 82.4 µM; DPPH: 85.6% inhibition at 100 µg/mL) . The absence of such groups in the target compound suggests it may prioritize other activities over antioxidant effects.

Enzyme Inhibition :

- The thiazole ring in the target compound may similarly interact with enzymatic active sites but with differing specificity.

Physicochemical Properties

Key Observations :

- Lower yields in 10j–10m (6–17%, ) suggest synthetic challenges with bulky substituents, a consideration for scaling up the target compound’s synthesis.

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., 10j , 10l ) enhance anticancer activity but reduce solubility .

- Heterocyclic Rings : Triazole (6m) and oxadiazole (8g) improve metabolic stability but may reduce oral bioavailability compared to thiazole .

- Halogen Effects : Chlorine at the phenyl ring (e.g., 3a ) boosts antioxidant activity by stabilizing radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.